

4H-Pyrazole-3-carboxylic acid physical properties

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Compound of Interest

Compound Name: 4H-Pyrazole-3-carboxylic acid

CAS No.: 855643-75-3

Cat. No.: B1507540

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This technical guide provides an in-depth analysis of Pyrazole-3-carboxylic acid, addressing the specific nomenclature "**4H-Pyrazole-3-carboxylic acid**" through the lens of tautomeric equilibrium and structural stability.

Part 1: Executive Technical Summary

Compound Identity & Tautomeric Clarification The term "**4H-Pyrazole-3-carboxylic acid**" refers to a specific tautomer of the stable chemical entity 1H-Pyrazole-3-carboxylic acid (CAS: 1621-91-6). In the solid state and standard solution conditions, the 1H-tautomer is the thermodynamically dominant species due to aromatic stabilization. The 4H-tautomer, where the hydrogen resides on the C4 carbon, disrupts the aromatic

-system, making it a high-energy intermediate rather than an isolable stable solid.

This guide focuses on the physicochemical properties of the stable 1H-congener while detailing the tautomeric landscape critical for binding interactions in drug discovery.

Part 2: Physical Properties & Characterization

The following data characterizes the stable 1H-form, which is the reagent supplied commercially and used in synthesis.

Table 1: Physicochemical Specifications

Property	Value / Description	Context/Notes
IUPAC Name	1H-Pyrazole-3-carboxylic acid	Often chemically equivalent to 1H-Pyrazole-5-carboxylic acid due to rapid tautomerism in solution.
CAS Number	1621-91-6	Primary identifier for the stable aromatic form.
Molecular Formula	C H N O	MW: 112.09 g/mol
Melting Point	213 °C (dec.)	Decomposes upon melting; high MP indicates strong intermolecular H-bonding (dimer formation).
Solubility	High: DMSO, MethanolModerate: EthanolLow: Water (neutral pH)	Solubility in water increases significantly at pH > 4 (formation of carboxylate anion).
pKa (Acid)	3.5 – 3.8 (COOH)	Typical for heterocyclic carboxylic acids.
pKa (Base)	~2.5 (Pyrazolium)	Protonation of the N2 nitrogen occurs only in strongly acidic media.
LogP	-0.1	Hydrophilic scaffold; favorable for lowering lipophilicity in drug design.
Appearance	White crystalline powder	Forms hydrogen-bonded dimers in the crystal lattice.

Spectroscopic Signature

- ¹H NMR (DMSO-d

):

13.0 (br s, 1H, COOH), 13.2 (br s, 1H, NH), 7.7 (d, 1H, C5-H), 6.7 (d, 1H, C4-H). Note: Broad signals for NH/COOH indicate rapid exchange.

- MS (ESI):m/z 113 [M+H]

, 111 [M-H]

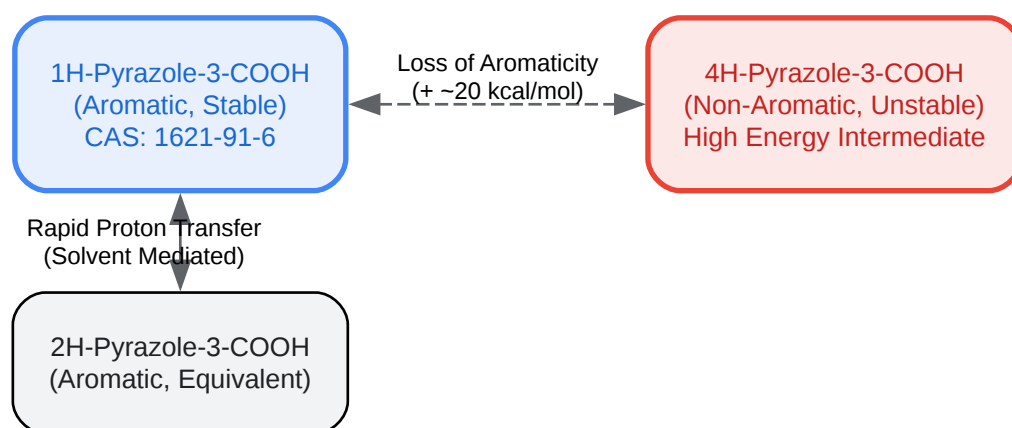
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Part 3: Tautomerism & Structural Logic

Understanding the "4H" designation requires analyzing the proton migration pathways. In drug development, the 4H-form is often a transient species in catalytic cycles or a theoretical binding pose, but not the bulk material.

Diagram 1: Tautomeric Equilibrium Landscape

This diagram illustrates the energetic relationship between the stable 1H-form and the unstable 4H-isomer.



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Caption: The 1H and 2H forms are degenerate tautomers in solution. The 4H form disrupts the

-electron system, making it energetically unfavorable.

Part 4: Experimental Protocols

Protocol A: Synthesis via Oxidation of 3-Methylpyrazole

This is the standard industrial and laboratory route to high-purity Pyrazole-3-carboxylic acid.

Reagents:

- 3-Methylpyrazole (1.0 eq)
- Potassium Permanganate (KMnO₄) (2.5 eq)
- Water (Solvent)^[1]
- Hydrochloric Acid (HCl) (for workup)

Step-by-Step Methodology:

- **Dissolution:** Dissolve 3-methylpyrazole (8.2 g, 0.1 mol) in 500 mL of water in a 1L round-bottom flask equipped with a reflux condenser.
- **Oxidation:** Heat the solution to 80°C. Add KMnO₄ (39.5 g, 0.25 mol) portion-wise over 2 hours. Caution: Exothermic reaction; maintain temperature control.
- **Reflux:** After addition, reflux the mixture for 3–4 hours. The purple color should fade to brown (MnO₂ precipitate).
- **Filtration:** Filter the hot solution through a Celite pad to remove insoluble MnO₂. Wash the pad with hot water.

- Concentration: Evaporate the filtrate to approximately 100 mL volume under reduced pressure.
- Acidification: Cool the filtrate to 0°C in an ice bath. Acidify to pH 2 using concentrated HCl.
- Crystallization: The product will precipitate as a white solid. Filter, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.
- Validation: Verify purity via melting point (211–213°C) and NMR.

Protocol B: Determination of pKa (Potentiometric Titration)

To determine the precise ionization state for formulation.

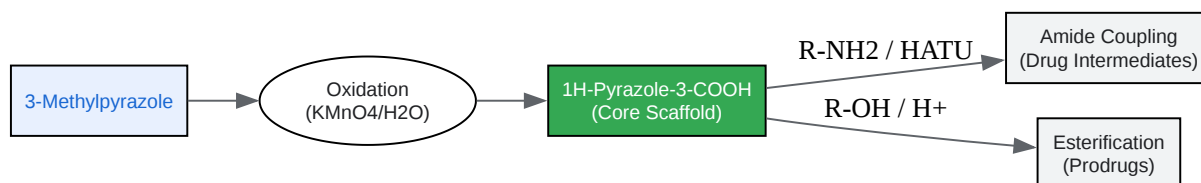
- Preparation: Dissolve 20 mg of Pyrazole-3-carboxylic acid in 20 mL of degassed water. (If solubility is low, use 10% Methanol/Water).
- Titrant: Standardized 0.01 M NaOH.
- Measurement: Titrate slowly at 25°C under N atmosphere, recording pH vs. Volume added.
- Analysis: The first inflection point corresponds to the carboxylic acid deprotonation (pKa ~3.6). The second inflection (NH deprotonation) is typically too high (>13) to observe in aqueous titration.

Part 5: Applications in Drug Discovery

Scaffold Utility: The pyrazole-3-carboxylic acid moiety acts as a bioisostere for benzoic acid or amide linkages. It is a critical pharmacophore in:

- Kinase Inhibitors: The pyrazole NH and N: act as a donor-acceptor pair for the hinge region of ATP-binding sites.
- GPCR Ligands: The carboxylic acid can form salt bridges with arginine/lysine residues in receptor pockets.

Diagram 2: Synthetic Utility Flow



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Caption: The carboxylic acid serves as a divergent point for synthesizing amides and esters in medicinal chemistry.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 574310, 1H-Pyrazole-3-carboxylic acid. Retrieved from [[Link](#)]
- Elguero, J., et al. Tautomerism of Pyrazoles. [1] Advances in Heterocyclic Chemistry. (Fundamental review on pyrazole tautomeric stabilization).

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Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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